4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine
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Overview
Description
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine typically involves the chlorination of 2-(chloromethyl)-3,5-dimethylpyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-(methyl)-3,5-dimethylpyridine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of demethylated pyridine derivatives.
Scientific Research Applications
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 4-Chloro-2-methylquinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for selective modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-3,5-dimethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWBDZQCQHMJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452102 |
Source
|
Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142885-96-9 |
Source
|
Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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